Ethylnorepinephrine hydrochloride

Descripción general

Descripción

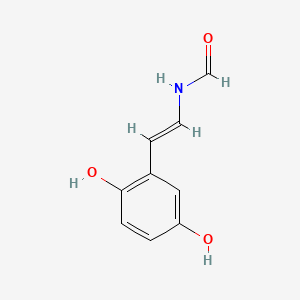

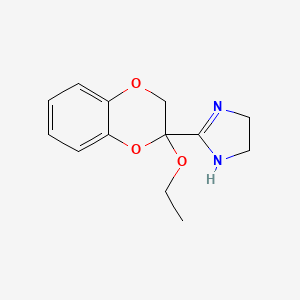

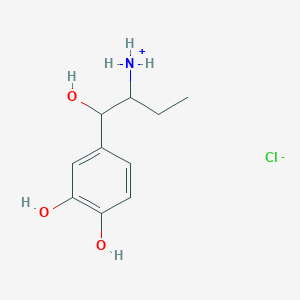

Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .

Molecular Structure Analysis

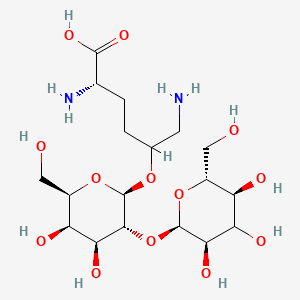

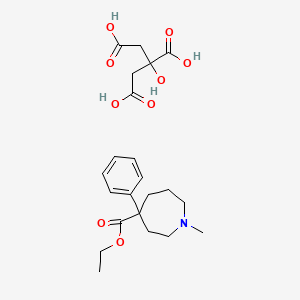

The molecular formula of Ethylnorepinephrine hydrochloride is C10H16ClNO3 . The exact mass is 233.08 and the molecular weight is 233.69 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.69 . The exact mass is 233.08 . The elemental composition is C 51.40%, H 6.90%, N 5.99%, O 20.54%, Cl 15.17% .Aplicaciones Científicas De Investigación

Ethylcellulose Matrix Controlled Release Tablets

Research on the use of ethylcellulose in controlled release tablets explored the release properties of drugs like pseudoephedrine hydrochloride. This study indicates the potential of using similar techniques for controlled drug release with substances like ethylnorepinephrine hydrochloride (Katikaneni et al., 1995).

Adrenergic Blocking Activity Analysis

A study analyzing adrenergic blocking activity evaluated compounds like ethylnorepinephrine, demonstrating its potential use in understanding beta adrenergic blockade, which is crucial for cardiovascular and respiratory therapeutics (Levy & Ahlquist, 1961).

Role in Pharmacology

The research on pharmacological agents such as phenylephrine hydrochloride, which shares similarities with this compound, provides insights into sympathomimetic activities. These studies suggest applications of this compound in vascular and ocular treatments (Heath & Geiter, 1949).

Pharmacological Mechanism of Action

Investigations into the pharmacological mechanisms of compounds like N-ethylnorpentylone offer insights into the potential mechanisms of action for this compound. This research aids in understanding its interactions with neurotransmitter transporters and potential therapeutic uses (Costa et al., 2018).

Beta Adrenergic Receptors Blockade

Studies examining the effects of drugs on beta adrenergic receptors provide context for the possible application of this compound in cardiovascular and respiratory conditions (Levy & Ahlquist, 1960).

Synthesis and Antidepressant Activity

Research into the synthesis and antidepressant activity of certain ethylamine derivatives can guide the exploration of this compound's potential roles in psychiatric treatments (Yardley et al., 1990).

Mecanismo De Acción

Target of Action

Ethylnorepinephrine hydrochloride is a sympathomimetic and bronchodilator . It is related to norepinephrine and activates both α and β adrenergic receptors . These receptors are the primary targets of this compound. The α-adrenergic receptors are primarily responsible for smooth muscle contraction and vasoconstriction, while the β-adrenergic receptors are involved in heart muscle contraction and smooth muscle relaxation .

Mode of Action

This compound interacts with its targets, the α and β adrenergic receptors, leading to a series of physiological responses. For example, activation of α-adrenergic receptors leads to vasoconstriction, which increases blood pressure. On the other hand, activation of β-adrenergic receptors leads to bronchial smooth muscle relaxation, which helps in relieving bronchospasm .

Biochemical Pathways

The activation of α and β adrenergic receptors by this compound triggers a cascade of biochemical reactions. These reactions involve the cyclic adenosine monophosphate (cAMP) pathway, which is a common downstream effect of adrenergic receptor activation . The increase in cAMP levels leads to various physiological responses, including increased heart rate and bronchodilation .

Pharmacokinetics

For instance, substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, hence increasing the duration of action .

Result of Action

The primary result of this compound action is the relief of bronchospasm due to its bronchodilator effect . This is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its vasoconstrictive effects can help increase blood pressure in hypotensive states .

Safety and Hazards

Ethylnorepinephrine hydrochloride is classified as Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; Skin Sens. 1; Muta. 2; Repr. 2 . This indicates that it can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and is suspected of causing genetic defects and harming fertility or the unborn child .

Propiedades

IUPAC Name |

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953869 | |

| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3198-07-0 | |

| Record name | α-Ethylnorepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.